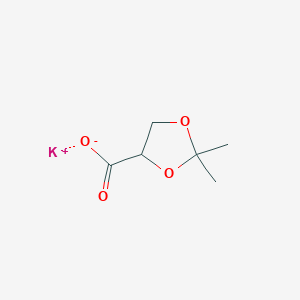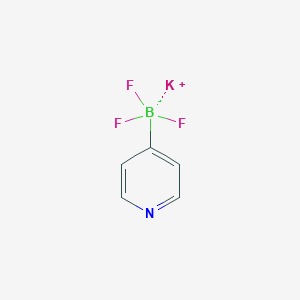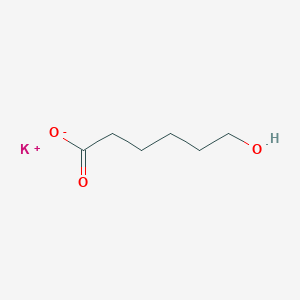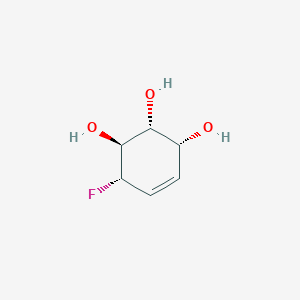
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol, also known as 4-Fluorocyclohexane-1,2,3-triol, is a synthetic chemical compound with potential therapeutic properties. This compound belongs to the family of fluorinated carbohydrates and has been the subject of scientific research in recent years due to its unique chemical structure and potential applications in medicine.
Wirkmechanismus
The mechanism of action of (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as alpha-glucosidase, which is involved in the breakdown of carbohydrates. This inhibition can lead to a decrease in blood glucose levels, which is beneficial in the treatment of diabetes.
Biochemische Und Physiologische Effekte
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol is its potential as a starting material for the synthesis of new drugs. Its unique chemical structure and potential therapeutic properties make it an attractive candidate for drug development. However, its complex synthesis method and limited availability can be a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for the research on (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol. One of the significant areas of research is the development of new drugs for the treatment of diabetes and cancer. Studies are also underway to investigate its potential use in the treatment of infectious diseases and inflammation. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
In conclusion, (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol is a synthetic chemical compound with potential therapeutic properties. Its unique chemical structure and potential applications in medicine have made it the subject of extensive scientific research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all essential aspects of the research on this compound. Further research is needed to fully understand its potential applications in medicine and to develop new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol is a complex process that involves several steps. One of the commonly used methods involves the reaction of 4-deoxy-4-fluoro-D-glucose with a chiral catalyst to obtain the desired compound. The synthesis method is crucial in determining the purity and yield of the final product, which can affect its properties and applications.
Wissenschaftliche Forschungsanwendungen
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol has been the subject of extensive scientific research due to its potential therapeutic applications. One of the significant areas of research has been its use in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and infectious diseases.
Eigenschaften
CAS-Nummer |
139432-82-9 |
|---|---|
Produktname |
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol |
Molekularformel |
C6H9FO3 |
Molekulargewicht |
148.13 g/mol |
IUPAC-Name |
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H9FO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H/t3-,4+,5+,6+/m0/s1 |
InChI-Schlüssel |
DGGHLTXNAWHUTK-SLPGGIOYSA-N |
Isomerische SMILES |
C1=C[C@@H]([C@H]([C@@H]([C@@H]1O)O)O)F |
SMILES |
C1=CC(C(C(C1O)O)O)F |
Kanonische SMILES |
C1=CC(C(C(C1O)O)O)F |
Synonyme |
4-Cyclohexene-1,2,3-triol,6-fluoro-,[1S-(1alpha,2beta,3beta,6beta)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






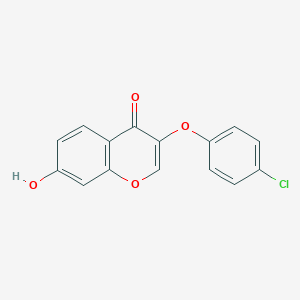
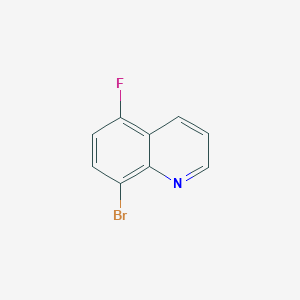

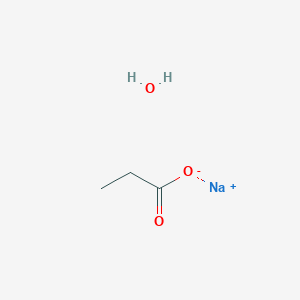
![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)
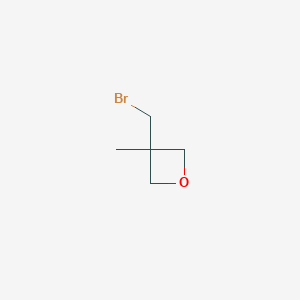

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)
